TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE
Overview
Description
TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a pyrrolidine ring, a benzyl group, and a chlorophenyl group. Its unique chemical properties make it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the benzyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-benzyl-4-phenylpyrrolidin-3-ylcarbamate
- tert-Butyl 1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-ylcarbamate
- tert-Butyl 1-benzyl-4-(4-methylphenyl)pyrrolidin-3-ylcarbamate
Uniqueness
TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE stands out due to the presence of the chlorophenyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJDIDTUPXEER-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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